REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[F:20])[C:5]([NH:7][C:8]1[N:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=1)=[O:6].[H][H]>CCO.CO.[Pt]>[NH2:14][C:11]1[CH:12]=[N:13][C:8]([NH:7][C:5](=[O:6])[C:4]2[CH:17]=[CH:18][C:19]([F:20])=[C:2]([Cl:1])[CH:3]=2)=[N:9][CH:10]=1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 850 mg (80% yield) ID
|
Type
|
CUSTOM
|
Details
|
1.58 min. and (M+H)+
|
Duration
|
1.58 min
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC(=NC1)NC(C1=CC(=C(C=C1)F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |